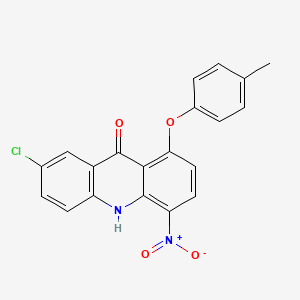

7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one

Description

7-Chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one is a synthetic acridinone derivative characterized by a chloro substituent at position 7, a nitro group at position 4, and a 4-methylphenoxy moiety at position 1. The unique substituent pattern in this compound—combining electron-withdrawing (chloro, nitro) and bulky (4-methylphenoxy) groups—suggests distinct electronic and steric effects that may influence its reactivity, solubility, and biological activity.

Properties

CAS No. |

61290-20-8 |

|---|---|

Molecular Formula |

C20H13ClN2O4 |

Molecular Weight |

380.8 g/mol |

IUPAC Name |

7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one |

InChI |

InChI=1S/C20H13ClN2O4/c1-11-2-5-13(6-3-11)27-17-9-8-16(23(25)26)19-18(17)20(24)14-10-12(21)4-7-15(14)22-19/h2-10H,1H3,(H,22,24) |

InChI Key |

NVIXIQAGFMOACX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=O)C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chlorination: The chlorination of the acridine ring is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Reduction: 7-amino-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one.

Substitution: 7-substituted derivatives depending on the nucleophile used.

Oxidation: Various oxidized acridine derivatives.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other acridine derivatives with potential biological activities.

Biology: Investigated for its interactions with DNA and potential as a DNA intercalator.

Medicine: Explored for its anticancer properties and potential use in chemotherapy.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one involves its interaction with biological macromolecules. As a DNA intercalator, it inserts itself between the base pairs of DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Structural Comparison with Halogenated Acridinones

The evidence highlights halogenated acridinones (e.g., 7-chloro, 7-fluoro, 7-bromo derivatives) with diphenyl substituents at positions 1 and 3 (). Key differences include:

| Compound | Substituents (Position) | Molecular Formula | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 7-Chloro-1,3-diphenyl-... (2d) | Cl (7), Ph (1,3) | C₂₅H₁₇ClNO | 275–276 | 75 |

| Target Compound | Cl (7), 4-MeOPh (1), NO₂ (4) | C₂₀H₁₃ClN₂O₄ | Not reported | Not reported |

Key Observations :

- Substituent Bulk: The 4-methylphenoxy group in the target compound is bulkier than the diphenyl groups in analogs, likely reducing solubility in polar solvents and increasing steric hindrance in reactions.

- Electronic Effects: The nitro group at position 4 (vs.

- Synthetic Accessibility: The target compound’s synthesis may face challenges due to competing reactions involving the nitro and phenoxy groups, whereas halogenated analogs in achieved yields of 75–86% via straightforward protocols .

Comparison with Nitro-Substituted Acridinones

describes 4-chloro-10-methyl-2-nitroacridin-9(10H)-one, which shares a nitro group but differs in substituent positions and nitrogen methylation:

| Compound | Substituents (Position) | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 4-Chloro-10-methyl-2-nitro... | Cl (4), NO₂ (2), Me (10) | C₁₄H₉ClN₂O₃ | 288.69 |

| Target Compound | Cl (7), NO₂ (4), 4-MeOPh (1) | C₂₀H₁₃ClN₂O₄ | ~386.8 (calc.) |

Key Observations :

- Nitro Position: The nitro group at position 4 (target) vs. 2 () may lead to distinct electronic effects. Position 4 nitro could enhance conjugation across the acridinone core, stabilizing the molecule but reducing electrophilicity.

- Molecular Weight: The target’s higher molecular weight (~386.8 vs. 288.69) reflects the 4-methylphenoxy group, which may reduce membrane permeability compared to simpler analogs .

Physicochemical Properties Analysis

While direct data for the target compound are lacking, trends from analogous compounds suggest:

- Melting Points: Halogenated acridinones (e.g., 2d, 2c) exhibit high melting points (275–295°C), attributed to strong intermolecular forces (e.g., halogen bonding, π-stacking). The target’s bulky phenoxy group may disrupt crystal packing, lowering its melting point relative to halogenated analogs .

- Solubility: The nitro and phenoxy groups in the target compound likely reduce aqueous solubility compared to halogenated derivatives, which lack extended aromatic substituents.

- Spectroscopic Profiles: NMR and IR data for halogenated acridinones () show characteristic peaks for C-Cl (700–800 cm⁻¹ in IR) and aromatic protons (δ 7–8 ppm in ¹H NMR). The target’s nitro group would introduce distinct NO₂ stretching vibrations (~1350–1500 cm⁻¹) and deshielded aromatic protons near the substituents .

Biological Activity

7-Chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one, with the CAS number 61290-20-8, is a compound belonging to the acridine family. Acridines are known for their diverse biological activities, particularly in the field of cancer treatment. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 380.78 g/mol

- Structure : The compound features a chloro group, a methylphenoxy substituent, and a nitro group attached to the acridine skeleton.

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its anticancer properties . Acridine derivatives are known to interact with DNA and inhibit various enzymes involved in cancer cell proliferation.

- DNA Intercalation : The acridine structure allows for intercalation between DNA bases, leading to disruption of DNA replication and transcription.

- Topoisomerase Inhibition : Some acridine derivatives inhibit topoisomerases, enzymes crucial for DNA unwinding during replication.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting cell death.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study demonstrated that acridine derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The IC values were reported in the low micromolar range, indicating potent activity against these cells .

- Another investigation highlighted that this compound showed enhanced activity against pancreatic cancer cell lines, particularly MiaPaCa-2 cells, suggesting its potential as a therapeutic agent .

- Mechanistic Studies :

Comparative Analysis of Acridine Derivatives

| Compound Name | CAS Number | IC (µM) | Targeted Cancer Type | Mechanism of Action |

|---|---|---|---|---|

| This compound | 61290-20-8 | Low micromolar | Pancreatic Cancer | DNA intercalation, Topoisomerase inhibition |

| 9-amino-1-nitroacridine | C-1748 | Low micromolar | Pancreatic Cancer | HDAC inhibition |

| Acridine yellow G | N/A | Varies | Brain Tumors | EGFR inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.